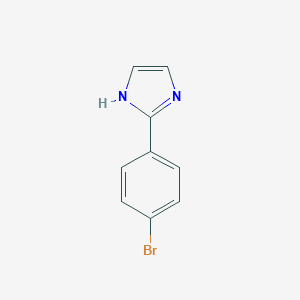

2-(4-bromophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGPPDONXVEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470728 | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-53-8 | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-bromophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 2-(4-bromophenyl)-1H-imidazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities exhibited by imidazole-containing structures.[1][2][3][4][5] This document outlines a common and efficient synthetic protocol, details expected analytical characterization data, and presents a visual representation of the synthetic workflow.

Introduction

The imidazole nucleus is a fundamental scaffold in a variety of biologically active molecules, including natural products and synthetic drugs.[4][6] Its derivatives have demonstrated a wide range of pharmacological properties, such as antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][7] The introduction of a 4-bromophenyl substituent at the 2-position of the imidazole ring provides a key site for further functionalization, making this compound a valuable building block in drug discovery and development.

Synthesis of this compound

A prevalent and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of the target compound, is the Radziszewski reaction and its modern variations.[6][8][9][10][11] This one-pot synthesis typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, a closely related analogue, benzil, 4-bromobenzaldehyde, and ammonium acetate are commonly employed.[12]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aryl-1H-imidazoles.[1][2]

Materials:

-

Benzil

-

4-Bromobenzaldehyde

-

Ammonium acetate

-

Ethanol

-

Amberlite IR-120(H) resin (or another suitable acid catalyst)[1][2]

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, combine benzil (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), ammonium acetate (3.5 mmol), and Amberlite IR-120(H) (0.15 g) in ethanol (8 mL).[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).[1]

-

Upon completion of the reaction, filter the hot solution to remove the catalyst.[1]

-

Pour the filtrate into ice-cold water to precipitate the solid product.[1]

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole.

Characterization Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic and analytical techniques. The following tables summarize typical characterization data.

Physical and Spectroscopic Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole

| Property | Value | Reference |

| Molecular Formula | C15H11BrN2 | [13] |

| Melting Point (°C) | 198 | [13] |

| Appearance | Yellow solid | [13] |

1H NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |

| 7.72 | t | 8.0 | 4H | Aromatic-H | [13] |

| 7.52 | d | 8.0 | 2H | Aromatic-H | [13] |

| 7.40 | q | 7.5 | 3H | Aromatic-H | [13] |

| 7.28 | t | 7.5 | 1H | Aromatic-H | [13] |

13C NMR Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Reference |

| 146.0 | [13] |

| 132.0 | [13] |

| 128.9 | [13] |

| 128.7 | [13] |

| 127.2 | [13] |

| 126.7 | [13] |

| 124.9 | [13] |

| 128.8 | [13] |

High-Resolution Mass Spectrometry (HRMS) Data for 2-(4-bromophenyl)-4-phenyl-1H-imidazole

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]+ | 299.0184 | 299.0186 | [13] |

Infrared (IR) Spectroscopy Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

| Wavenumber (cm-1) | Assignment | Reference |

| 3447 | N-H stretching | [12] |

| 3030 | Aromatic C-H stretching | [12] |

| 1598 | C=N stretching | [12] |

| 1499, 1482, 1450 | Aromatic C=C stretching | [12] |

| 1071 | C-Br stretching | [12] |

Potential Biological Significance and Signaling Pathways

Imidazole derivatives are known to interact with various biological targets, exhibiting a broad spectrum of activities. While specific signaling pathways for this compound are not extensively detailed in the literature, related compounds are known to function as inhibitors of kinases and modulators of p-glycoproteins.[1][2] The general mechanism of action for many bioactive imidazole-containing compounds involves their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and π-π stacking interactions with biological receptors.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound and its analogues. The detailed experimental protocol for a one-pot synthesis offers a practical approach for its preparation. The tabulated analytical data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatile nature of the imidazole scaffold, coupled with the potential for further modification at the bromophenyl moiety, underscores the importance of this compound in the ongoing development of novel therapeutic agents and functional materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 6. mdpi.com [mdpi.com]

- 7. scialert.net [scialert.net]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data on its synthesis, characterization, and biological activities, presenting quantitative information in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

This compound is a solid organic compound. While extensive experimental data for the unsubstituted parent compound is not widely published, data for closely related, substituted analogues provides valuable insights into its characteristics. The imidazole core imparts both weakly acidic and weakly basic properties to the molecule. The presence of the bromophenyl group increases its lipophilicity compared to unsubstituted imidazole.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole |

| Molecular Formula | C₉H₇BrN₂ | C₂₁H₁₅BrN₂ | C₁₉H₁₃BrN₂ |

| Molecular Weight | 223.07 g/mol | 375.26 g/mol | 349.2 g/mol [1] |

| Melting Point (°C) | Data not available | 264-266[2] | Data not available |

| Appearance | Likely a solid | White solid | Data not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Data not available | Data not available |

| XLogP3-AA | Data not available | Data not available | 5.5[1] |

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of an aldehyde with a dicarbonyl compound and ammonia or an ammonium salt.

General Synthesis Protocol

A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2-substituted imidazoles, is the Radziszewski reaction. A likely synthetic route for this compound would involve the reaction of 4-bromobenzaldehyde, glyoxal, and ammonium acetate.

Experimental Protocol: Synthesis of 2-Aryl-Imidazoles (General)

-

Reaction Setup: A mixture of an appropriate aldehyde (1 equivalent), a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) (1 equivalent), and a source of ammonia (e.g., ammonium acetate, in excess) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 2-Aryl-Imidazoles

Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.

Spectral Data

Table 2: Spectroscopic Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz), 7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40 (t, 1H, J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25 (t, 1H, J = 7.4 Hz)[2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12[2] |

| IR (KBr, cm⁻¹) | 3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501[2] |

Biological and Pharmacological Activities

While specific biological data for this compound is limited, the broader class of 2-aryl-imidazoles has been extensively studied and shown to possess a wide range of pharmacological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents. The imidazole scaffold is a common motif in many clinically used drugs.

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer potential of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the anticancer activity of these compounds.

Diagram 2: Potential Anticancer Mechanisms of 2-Aryl-Imidazoles

Caption: Plausible mechanisms of anticancer activity for 2-aryl-imidazole derivatives.

Potential as Antimicrobial Agents

The imidazole ring is a core component of several antifungal drugs. 2-Aryl-imidazole derivatives have also been investigated for their antibacterial activity. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this core compound is sparse, the wealth of information on its substituted analogues provides a strong foundation for future research. Further investigation into the synthesis, detailed characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

Spectroscopic Data for 2-(4-bromophenyl)-1H-imidazole: A Technical Overview

This technical guide aims to address this information gap by presenting a summary of the expected spectroscopic characteristics based on known data for structurally similar compounds. It will also outline the general experimental protocols for the synthesis and spectroscopic analysis of such imidazole derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or synthesizing this and related compounds.

Predicted Spectroscopic Data

Due to the lack of direct experimental data for 2-(4-bromophenyl)-1H-imidazole, the following tables provide predicted and extrapolated data based on the analysis of substituted analogs, such as 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole and other 2-aryl-1H-imidazoles. These values should be considered as estimates and require experimental verification.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5 (Imidazole) | ~7.2 - 7.4 | s | - |

| H-2', H-6' (Aromatic) | ~7.8 - 8.0 | d | ~8.5 |

| H-3', H-5' (Aromatic) | ~7.6 - 7.7 | d | ~8.5 |

| N-H (Imidazole) | ~12.5 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | ~145 - 147 |

| C-4, C-5 (Imidazole) | ~120 - 122 |

| C-1' (Aromatic) | ~129 - 131 |

| C-2', C-6' (Aromatic) | ~127 - 129 |

| C-3', C-5' (Aromatic) | ~131 - 133 |

| C-4' (Aromatic) | ~121 - 123 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3100 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Imidazole) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M]⁺ | 222/224 (Isotopic pattern for Br) |

| [M+H]⁺ | 223/225 (Isotopic pattern for Br) |

Experimental Protocols

The synthesis and spectroscopic characterization of this compound would typically follow established methodologies for the preparation of 2-aryl-imidazoles.

General Synthesis Protocol: Radziszewski Reaction

A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. A modified version for the synthesis of a 2-aryl-imidazole would involve the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromobenzaldehyde, a suitable dicarbonyl compound (like glyoxal), and an excess of ammonium acetate are dissolved in a solvent such as glacial acetic acid or n-butanol.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a dilute base solution (e.g., sodium bicarbonate). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Data is reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the compound.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

An In-depth Technical Guide to 2-(4-bromophenyl)-1H-imidazole and its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-1H-imidazole, a member of the pharmacologically significant 2-aryl-imidazole class of compounds. While a specific CAS Registry Number for this compound has not been definitively located in major chemical databases, suggesting it may be a novel or less-common derivative, this guide will furnish detailed information on its nomenclature, the synthesis of structurally related compounds, and the wide-ranging biological activities exhibited by this class of molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identification and Properties

IUPAC Name: this compound

CAS Number: Not definitively assigned.

Due to the absence of a specific CAS number for the title compound, physicochemical data for a closely related and well-characterized analog, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole, is presented below as a representative example of this chemical class.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅BrN₂ | [1] |

| Molecular Weight | 375.27 g/mol | [1] |

| Melting Point | 264-266 °C | [1] |

| Appearance | Solid | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.82 (br, 1H), 8.12 (d, J=7.2 Hz, 2H), 7.51-7.58 (m, 6H), 7.46 (t, J=7.2 Hz, 2H), 7.40 (t, J=7.8 Hz, 1H), 7.33 (t, J=7.0 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12 | [1] |

| IR (KBr, cm⁻¹) | 3447, 3030, 1598, 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501 | [1] |

Synthesis of 2-Aryl-1H-imidazoles

The most common and versatile method for the synthesis of 2-aryl-1H-imidazoles is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]

General Reaction Scheme

Caption: Workflow of the Debus-Radziszewski synthesis for 2-aryl-1H-imidazoles.

Experimental Protocol: A Generalized Procedure

The following is a generalized experimental protocol for the synthesis of 2-aryl-imidazoles via the Debus-Radziszewski reaction. This can be adapted for the synthesis of this compound by using glyoxal as the 1,2-dicarbonyl compound and 4-bromobenzaldehyde as the aldehyde.

Materials:

-

1,2-Dicarbonyl compound (e.g., glyoxal, 1.0 eq)

-

Aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1.0 eq)

-

Ammonium acetate or aqueous ammonia (excess)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

A mixture of the 1,2-dicarbonyl compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (excess) is prepared in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.

-

The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is treated with water and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Biological Activities and Applications in Drug Development

2-Aryl-imidazole derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Their structural scaffold is present in numerous approved drugs and serves as a versatile template for the design of new therapeutic agents.

Summary of Biological Activities

| Biological Activity | Description |

| Antimicrobial | Many 2-aryl-imidazole derivatives exhibit potent activity against a range of bacteria and fungi.[4] |

| Anti-inflammatory | These compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[5] |

| Anticancer | Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. |

| Antiviral | The 2-aryl-imidazole scaffold has been explored for its antiviral properties against a variety of viruses. |

| Enzyme Inhibition | This class of compounds has been found to inhibit various enzymes, which is a common mechanism of action for many drugs. |

Potential Signaling Pathway Modulation

Given their diverse biological activities, 2-aryl-imidazoles have the potential to modulate various cellular signaling pathways implicated in disease. For instance, their anti-inflammatory and anticancer effects could be mediated through the inhibition of key signaling cascades such as the NF-κB or MAPK pathways.

Caption: A representative diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory actions of 2-aryl-imidazole derivatives.

References

The Multifaceted Therapeutic Potential of Imidazole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of imidazole and its derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. The information is presented to facilitate research and development efforts in the pursuit of novel therapeutics.

Anticancer Activities

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of cellular structures.[1]

Inhibition of Protein Kinases

Many imidazole-based compounds target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of cancer cells.[2][3][4] For instance, certain fused imidazole compounds have demonstrated significant EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the approved drug erlotinib.[4][5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Imidazole derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.[6][7][8] Substituted imidazolinones, for example, have exhibited potent VEGFR-2 inhibition with IC50 values in the low micromolar and even nanomolar range.[6][7]

-

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Novel imidazole derivatives have been synthesized and identified as inhibitors of p38 MAP kinase, demonstrating potential as anticancer agents.[9][10]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a validated anticancer strategy. Imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14] Some of these compounds have shown IC50 values for tubulin polymerization inhibition in the low micromolar range.[11][13]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

| Compound/Derivative Class | Target/Cell Line | IC50 Value | Reference(s) |

| Fused Imidazole Derivative (3c) | EGFR | 236.38 ± 0.04 nM | [4][5] |

| Fused Imidazole Derivative (2c) | EGFR | 617.33 ± 0.04 nM | [4][5] |

| Fused Imidazole Derivative (2d) | EGFR | 710 ± 0.05 nM | [4][5] |

| Trisubstituted Imidazoles | EGFRL858R/T790M/C797S | < 8 nM | [3] |

| Nazartinib | H1975 cells | 4.18 nM | [3] |

| Substituted Imidazolinone (3j) | VEGFR-2 | 0.07 µM | [6][7] |

| Substituted Imidazolinone (3f) | VEGFR-2 | 0.10 µM | [6][7] |

| Substituted Imidazolinone (6i) | VEGFR-2 | 0.11 µM | [6][7] |

| Imidazopyridine Derivative (6) | Tubulin Polymerization | 6.1 ± 0.1 µM | [11] |

| 2-Aryl-4-benzoyl-imidazole (ABI-231) | Various Cancer Cell Lines | 5.2 nM (average) | [14] |

| Imidazole-Thiadiazole Derivatives | Murine Leukemia (L1210/0) | - | [15] |

| Imidazole-Thiadiazole Derivatives | Human T-lymphocyte (Molt4/C8) | - | [15] |

| N-substituted Imidazole Amide (AA6) | p38 MAP Kinase | 403.57 ± 6.35 nM | [10][16] |

Antifungal Activities

Imidazole-containing compounds are among the most widely used antifungal agents. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Quantitative Data: Antifungal Activity of Imidazole Derivatives

| Compound/Derivative Class | Fungal Strain | MIC Value (µg/mL) | Reference(s) |

| Imidazole-2,4-dienone (31) | Candida albicans 64110 (fluconazole-resistant) | 8 | [17] |

| Imidazole-2,4-dienone (42) | Candida albicans 64110 (fluconazole-resistant) | 8 | [17] |

| Imidazole-2,4-dienone (31) | Candida spp. | 0.5 - 8 | [17] |

| Imidazole-2,4-dienone (42) | Candida spp. | 2 - 32 | [17] |

| Imidazole Derivative (2a) | Aspergillus niger | 12.5 | [18] |

| Various Imidazole Derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | Varies | [19] |

| Thiazole and Imidazole Derivatives | Various Bacteria | 125 - 1000 | [20] |

Antibacterial Activities

Imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action can involve the inhibition of DNA synthesis, disruption of cell wall synthesis, and interference with the cell membrane.[21]

Quantitative Data: Antibacterial Activity of Imidazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC Value (µg/mL) | Reference(s) |

| Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | |

| Imidazole Derivative (HL1) | MRSA | 1250 | [21] |

| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [21] |

| Imidazole Derivative (HL2) | MRSA | 625 | [21] |

| Imidazole Derivative (HL2) | Escherichia coli | 2500 | [21] |

| Imidazole Derivative (HL2) | Pseudomonas aeruginosa | 2500 | [21] |

| Imidazole Derivative (3b) | Bacillus subtilis | 4 | |

| Imidazole Derivative (3b) | Escherichia coli | 128 | [22] |

| Benzimidazole Derivative (EJMCh-13) | Staphylococcus aureus | 15.6 | [23] |

| Imidazole Derivative (2c) | Bacillus subtilis | 6.25 | [18] |

Antiviral Activities

The antiviral potential of imidazole derivatives has been explored against a range of viruses. The mechanisms of action are varied and can include the inhibition of viral entry, replication, or release from host cells.

Quantitative Data: Antiviral Activity of Imidazole Derivatives

| Compound/Derivative Class | Virus | EC50 Value (µM) | Reference(s) |

| Imidazole-based compound (5a) | Influenza A | 0.3 | [24] |

| Imidazole-based compound (5b) | Influenza A | 0.4 | [24] |

| Imidazole 4,5-dicarboxamide (8b) | Yellow Fever Virus (YFV) | 1.85 | [24] |

| Imidazole 4,5-dicarboxamide (8c) | Dengue Virus (DENV) | 1.93 | [24] |

Anti-inflammatory Activities

Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. Some derivatives show selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a better safety profile compared to non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives

| Compound/Derivative Class | Target | IC50 Value | Reference(s) |

| 5-Aryl-1-(4-methylsulfonylphenyl)imidazole (3) | PGE2 production | 3.3 ± 2.93 nM | [25] |

| 5-Aryl-1-(4-methylsulfonylphenyl)imidazole (13) | PGE2 production | 5.3 ± 0.23 nM | [25] |

| 1-Benzyl-2-(methylsulfonyl)-1H-imidazole (84) | COX-2 | 0.71 µM | [25] |

| Imidazoline-5-one derivative (22) | COX-2 | 0.090 µmol/L | [26] |

| Imidazoline-5-one derivative (23) | COX-2 | 0.087 µmol/L | [26] |

| Imidazoline-5-one derivative (24) | COX-2 | 0.092 µmol/L | [26] |

| N-substituted Imidazole Amide (AA2-AA6) | Albumin Denaturation | 33.27±2.12 to 301.12±10.23 µg/mL | [16] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Preparation: Prepare a serial two-fold dilution of the imidazole derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Dosing: Administer the imidazole derivative or a reference drug (e.g., indomethacin) to a group of rodents (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal). A control group receives the vehicle.

-

Induction of Edema: After a specified time, inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the imidazole derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by imidazole derivatives.

Caption: EGFR Signaling Pathway Inhibition by Imidazole Derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. biolmolchem.com [biolmolchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Imidazole Derivatives: A Technical Guide for Researchers

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile therapeutic potential. This five-membered aromatic ring containing two nitrogen atoms is a crucial component in numerous clinically approved drugs and biologically active molecules. The unique structural features of imidazole derivatives allow for diverse interactions with a wide range of biological targets, making them a fertile ground for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of novel imidazole derivatives, with a focus on their antimicrobial and anticancer applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Data Presentation: Biological Activity of Novel Imidazole Derivatives

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of recently developed imidazole derivatives.

Table 1: Antimicrobial Activity of Novel Imidazole Derivatives

| Compound ID | Microbial Strain | MIC (μg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [1] |

| MRSA | 1250 | [1] | |

| Acinetobacter baumannii | 1250 | [1] | |

| Pseudomonas aeruginosa | 5000 | [1] | |

| Escherichia coli | >5000 | [1] | |

| HL2 | Staphylococcus aureus | 625 | [1] |

| MRSA | 625 | [1] | |

| Escherichia coli | 2500 | [1] | |

| Pseudomonas aeruginosa | 2500 | [1] | |

| Acinetobacter baumannii | 2500 | [1] | |

| TPI-7 | Escherichia coli | - (Max Inhibition) | [2] |

| TPI-8 | Pseudomonas aeruginosa | - (Equivalent Inhibition) | [2] |

| TPI-10 | Pseudomonas aeruginosa | - (Equivalent Inhibition) | [2] |

| TPI-6 | Enterobacter sps. | - (Max Inhibition) | [2] |

| 1b | E. coli | - (Superior to Streptomycin) | |

| 1c | E. coli | - (Superior to Streptomycin) | |

| 2a | E. coli | - (Superior to Streptomycin) | |

| A. niger | 12.5 | ||

| 2c | B. subtilis | 6.25 | |

| 1e | Klebsiella pneumoniae | 10-20 | [3] |

| 1g | Klebsiella pneumoniae | 10-20 | [3] |

| 1h | Klebsiella pneumoniae | 10-20 | [3] |

Table 2: Anticancer Activity of Novel Imidazole Derivatives (IC50 values in µM)

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Benzimidazole Sulfonamides | |||

| 22 | A549 (Lung) | 0.15 | [4] |

| HeLa (Cervical) | 0.21 | [4] | |

| HepG2 (Liver) | 0.33 | [4] | |

| MCF-7 (Breast) | 0.17 | [4] | |

| Imidazole-Pyridine Hybrids | |||

| 5a | BT474 (Breast) | 45.82 ± 1.32 (24h) | [5] |

| 42.40 ± 1.21 (48h) | [5] | ||

| 5c | MDA-MB-468 (Breast) | 43.46 ± 1.08 (24h) | [5] |

| 49.23 ± 1.21 (48h) | [5] | ||

| 5e | BT474 (Breast) | - (Potent) | [5] |

| Benzotriazole-Imidazole Thiones | |||

| BI9 | MCF-7 (Breast) | 3.57 | [6] |

| HL-60 (Leukemia) | 0.40 | [6] | |

| HCT-116 (Colon) | 2.63 | [6] | |

| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | |||

| 5 | MCF-7 (Breast) | < 5 | [6] |

| HepG2 (Liver) | < 5 | [6] | |

| HCT-116 (Colon) | < 5 | [6] | |

| Ru (II) Imidazole Complexes | |||

| II46 | A2780cisR (Cisplatin-resistant) | 6.9 ± 4.0 | [7] |

| II47 | HeLa (Cervical) | 16.7 | [7] |

| Pt (II) Imidazole Compounds | |||

| II4 | MCF-7 (Breast) | 0.86 | [7] |

| MDA-MB-231 (Breast) | 0.48 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel imidazole derivatives, compiled and adapted from various research articles.

Synthesis of Novel Imidazole Derivatives

a) General Procedure for Three-Component Synthesis of Trisubstituted Imidazoles

This protocol is adapted from the catalyst-free synthesis of triphenyl-imidazole derivatives.[2]

-

Materials: Benzil, substituted benzaldehyde, ammonium acetate, ethanol.

-

Procedure:

-

In a 50 mL round-bottom flask, combine benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (4 mmol) in an ethanolic medium.

-

Reflux the reaction mixture for 6 hours at 140°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a toluene:ethyl acetate (7:3) eluent.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the cooled mixture three times with hot water to purify the product.

-

Characterize the synthesized imidazole derivatives using FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy.

-

b) Synthesis of N-substituted Imidazole Derivatives

This procedure is based on the synthesis of amides of imidazole.[8]

-

Materials: Imidazole, ethylchloroacetate, anhydrous potassium carbonate, desired amine, chloroform, hexane.

-

Procedure:

-

Synthesis of Imidazole Ester: React imidazole with ethylchloroacetate in the presence of anhydrous potassium carbonate to form the imidazole ester.

-

Synthesis of N-substituted Amides: Heat a mixture of the imidazole ester (0.02 mol) and the desired amine (0.03 mol) until the reactants disappear.

-

Extract the reaction mixture with chloroform.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

-

Recrystallize the product using a chloroform/hexane mixture.

-

Characterize the final compounds using FT-IR, 1H-NMR, and Mass spectra.

-

Antimicrobial Activity Assays

a) Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for quantifying the antimicrobial activity of compounds.[1][9]

-

Materials: Synthesized imidazole derivatives, sterile 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial cultures adjusted to 0.5 McFarland standard, positive control (e.g., ciprofloxacin), negative control (broth only).

-

Procedure:

-

Prepare a stock solution of the imidazole derivatives in a suitable solvent (e.g., 10% DMSO).

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland standard culture to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate all wells, except the negative control wells, with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity Assay

a) MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[10][11][12]

-

Materials: Human cancer cell lines, 96-well plates, cell culture medium (e.g., DMEM with 10% FBS), synthesized imidazole derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the imidazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of a key signaling pathway targeted by anticancer imidazole derivatives and a typical experimental workflow for their evaluation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Imidazole Derivatives

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[13][14] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[15][16] Several novel imidazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel imidazole derivatives.

Experimental Workflow for the Discovery and Evaluation of Novel Imidazole Derivatives

The following diagram illustrates a generalized workflow for the discovery, synthesis, and biological evaluation of novel imidazole derivatives.

Caption: A generalized workflow for the discovery and development of novel imidazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

The 2,4-Diphenyl-1H-Imidazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of 2,4-Diphenyl-1H-Imidazole Analogs for Researchers, Scientists, and Drug Development Professionals.

The 2,4-diphenyl-1H-imidazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities. This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2,4-diphenyl-1H-imidazole analogs, focusing on their anticancer, antiviral, cannabinoid receptor 2 (CB2) agonist, and anti-inflammatory properties. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.

General Synthesis of the 2,4-Diphenyl-1H-Imidazole Core

The 2,4-diphenyl-1H-imidazole scaffold is typically synthesized via a multi-component reaction, commonly known as the Radziszewski synthesis. This one-pot condensation reaction involves the reaction of benzil, a substituted benzaldehyde, and ammonium acetate in glacial acetic acid under reflux conditions. This method is highly versatile and allows for the introduction of a wide variety of substituents on the phenyl rings at the 2 and 4 positions of the imidazole core. Further modifications at the N1 position can be achieved through subsequent alkylation or arylation reactions.

Anticancer Activity

Numerous studies have demonstrated the potential of 2,4-diphenyl-1H-imidazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, with several analogs exhibiting significant inhibitory activity.

Quantitative Data: Anticancer Activity

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| 1a | 2-(4-chlorophenyl)-4,5-diphenyl | A549 (Lung) | >100 | [1] |

| 1b | 2-(2,4-dichlorophenyl)-4,5-diphenyl | A549 (Lung) | 85.3 | [1] |

| 1c | 2-(4-nitrophenyl)-4,5-diphenyl | A549 (Lung) | 65.2 | [1] |

| 2a | 2-iodo-4-hydroxymethyl-1,5-diphenyl with 4-Br | MDA-MB-435S (Breast) | 41.00 | [2] |

| 2b | 2-iodo-4-hydroxymethyl-1,5-diphenyl with 3-OH | MDA-MB-435S (Breast) | 49.72 | [2] |

| 2c | 2-iodo-4-hydroxymethyl-1,5-diphenyl with 2-NO2 | MDA-MB-435S (Breast) | 57.18 | [2] |

This table presents a selection of reported IC50 values and is not exhaustive.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of 2,4-diphenyl-1H-imidazole analogs is significantly influenced by the nature and position of substituents on the phenyl rings.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the 2,4-diphenyl-1H-imidazole analogs (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is prepared. After the treatment period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Certain 2,4-diphenyl-1H-imidazole derivatives have been identified as potent inhibitors of this enzyme.

Quantitative Data: SARS-CoV-2 3CLpro Inhibition

| Compound | 2-Phenyl Substitution | 4-Phenyl Substitution | 3CLpro IC50 (µM) | Antiviral IC50 (Wuhan, µM) | Antiviral IC50 (Delta, µM) | Reference |

| 9 | 3,4-dimethoxyphenyl | 4-chlorophenyl | 5.1 | 7.7 | 7.4 | [3] |

| 10 | 3,4-dimethoxyphenyl | 2,4-dichlorophenyl | 10.9 | 12.6 | 13.8 | [3] |

| 14 | 3,4-dihydroxyphenyl | 4-(2,4-dichlorophenyl) | 7.3 | 11.8 | 12.1 | [3] |

This table presents a selection of reported IC50 values and is not exhaustive.

Structure-Activity Relationship (SAR) for 3CLpro Inhibition

The inhibitory activity of 2,4-diphenyl-1H-imidazole analogs against SARS-CoV-2 3CLpro is highly dependent on the substitution patterns on the phenyl rings.

Experimental Protocol: SARS-CoV-2 3CLpro FRET Assay

The Förster Resonance Energy Transfer (FRET) assay is a common method for measuring the activity of proteases like 3CLpro.

Principle: A peptide substrate is designed with a fluorophore and a quencher at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and a reducing agent like DTT.

-

3CLpro Enzyme: A stock solution of purified recombinant SARS-CoV-2 3CLpro is prepared.

-

FRET Substrate: A synthetic peptide substrate containing a cleavage site for 3CLpro, a fluorophore (e.g., Edans), and a quencher (e.g., Dabcyl) is used.

-

Test Compounds: Serial dilutions of the 2,4-diphenyl-1H-imidazole analogs are prepared in DMSO.

-

-

Assay Setup: The assay is performed in a 96- or 384-well plate. The test compound and the 3CLpro enzyme are pre-incubated in the assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the FRET substrate to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~460 nm emission for Edans).

-

Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cannabinoid Receptor 2 (CB2) Agonist Activity

2,4-Diphenyl-1H-imidazole analogs have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for the treatment of chronic pain and inflammatory diseases, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor.

Experimental Protocol: CB2 Receptor Functional Assay (cAMP Inhibition)

Principle: The CB2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding to the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells stably expressing the human CB2 receptor.

Procedure:

-

Cell Culture: A cell line (e.g., HEK293 or CHO) stably expressing the human CB2 receptor is used.

-

Cell Plating: Cells are seeded in a multi-well plate and incubated to allow for attachment.

-

Compound Treatment: Cells are pre-incubated with the test compounds (2,4-diphenyl-1H-imidazole analogs) at various concentrations.

-

Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to induce a high level of cAMP production.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.

-

Data Analysis: The ability of the test compounds to reduce the forskolin-stimulated cAMP levels is quantified. The data is normalized to the response of a known CB2 agonist (positive control) and an untreated control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of 2,4-diphenyl-1H-imidazole derivatives has been investigated in various in vitro and in vivo models. These compounds have shown the ability to modulate inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory disorders.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

Principle: This is a widely used and well-established model of acute inflammation. The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compounds (2,4-diphenyl-1H-imidazole analogs) are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to that of the control group. The results provide an indication of the in vivo anti-inflammatory efficacy of the test compounds.

Conclusion

The 2,4-diphenyl-1H-imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a diverse range of biological systems. The structure-activity relationships highlighted in this guide for anticancer, antiviral, CB2 agonist, and anti-inflammatory activities provide a valuable framework for the rational design of new and more potent 2,4-diphenyl-1H-imidazole-based drugs. The detailed experimental protocols further serve as a practical resource for researchers aiming to explore and expand upon the therapeutic potential of this remarkable chemical entity. Further investigations into the optimization of this scaffold are warranted to unlock its full clinical potential.

References

The Versatile Scaffold: A Technical Guide to 2-(4-bromophenyl)-1H-imidazole as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among the myriad of heterocyclic scaffolds, the imidazole core holds a privileged position due to its prevalence in biologically active compounds and its versatile chemical reactivity. This technical guide provides an in-depth exploration of 2-(4-bromophenyl)-1H-imidazole, a key building block that offers a unique combination of a reactive imidazole core and a functionalized phenyl ring. The presence of the bromine atom at the para-position of the phenyl ring serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will detail its physicochemical properties, synthesis, and key applications in palladium-catalyzed cross-coupling reactions, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design. The following table summarizes key quantitative data for the parent compound and a representative derivative.

| Property | This compound | 2-(4-bromophenyl)-4-phenyl-1H-imidazole[1] |

| Molecular Formula | C₉H₇BrN₂ | C₁₅H₁₁BrN₂ |

| Molecular Weight | 223.07 g/mol | 299.17 g/mol |

| Melting Point (°C) | 198 | 198 |

| Appearance | Yellow solid | Yellow solid |

| Solubility | Soluble in organic solvents | Soluble in ethyl acetate/hexane mixtures |

| pKa | Not explicitly found | Not explicitly found |

Synthesis of this compound

The most common and efficient method for the synthesis of 2,4-disubstituted imidazoles is the Debus-Radziszewski reaction.[2] This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, 4-bromobenzaldehyde serves as the aldehyde component, and glyoxal is the 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis via Debus-Radziszewski Reaction

This protocol outlines the synthesis of this compound from 4-bromobenzaldehyde, glyoxal, and ammonium acetate as the ammonia source.

Materials:

-

4-bromobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add glyoxal (40% aqueous solution, 1 equivalent) and ammonium acetate (2.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and ammonium salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow solid.[1]

-

Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reactions and Applications

The bromine atom on the phenyl ring of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Standard inert atmosphere glassware (Schlenk flask or similar)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents)).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1H-imidazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to introduce amino functionalities.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

Sodium tert-butoxide (NaOtBu) or another strong base

-

Anhydrous toluene or dioxane

-

Standard inert atmosphere glassware

-

Inert gas supply

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 equivalents) and the phosphine ligand (0.01-0.05 equivalents) to a dry Schlenk tube.

-

Add sodium tert-butoxide (1.4 equivalents) and this compound (1 equivalent).

-

Add anhydrous toluene or dioxane, followed by morpholine (1.2 equivalents).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-(1H-imidazol-2-yl)phenyl)morpholine.

References

A Technical Guide to Bromo-Nitro-Imidazole Compounds: Synthesis, Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of bromo-nitro-imidazole compounds, a class of molecules holding significant promise in medicinal chemistry. These compounds are of particular interest due to their broad-spectrum biological activities, including potent antimicrobial and anticancer properties. This document details their synthesis, chemical characteristics, biological activities with quantitative data, and the core mechanisms of action, providing a foundational resource for professionals in the field of drug discovery and development.

Chemical and Physical Properties

Bromo-nitro-imidazole compounds are heterocyclic organic molecules characterized by an imidazole ring substituted with at least one bromine atom and one nitro group. The relative positions of these substituents significantly influence the compound's chemical reactivity and biological efficacy. The nitro group, being strongly electron-withdrawing, and the bromine atom, a halogen, are key to the unique electronic properties that drive their mechanism of action.

Below is a summary of the key properties for several common bromo-nitro-imidazole isomers.

| Property | 2-Bromo-4-nitro-1H-imidazole | 4-Bromo-2-nitro-1H-imidazole | 4-Bromo-5-nitro-1H-imidazole |

| CAS Number | 65902-59-2[1] | 121816-84-0[2] | 6963-65-1[3] |

| Molecular Formula | C₃H₂BrN₃O₂[1] | C₃H₂BrN₃O₂[2] | C₃H₂BrN₃O₂ |

| Molecular Weight | 191.97 g/mol [1] | 191.97 g/mol [2] | 191.97 g/mol [3] |

| IUPAC Name | 2-bromo-5-nitro-1H-imidazole[1] | 5-bromo-2-nitro-1H-imidazole[2] | 4-bromo-5-nitro-1H-imidazole[3] |

| Physical Form | Solid | - | - |

| Storage Temp. | Room temperature, sealed in dry, dark place | - | - |

Synthesis and Experimental Protocols

The synthesis of bromo-nitro-imidazoles can be challenging due to the directing effects of the substituents on the imidazole ring. Several strategies have been developed to achieve regioselective synthesis of the desired isomers.

Key Synthetic Strategies

-

Direct Bromination of Nitroimidazoles: This is a common approach, often utilizing N-bromosuccinimide (NBS) as the brominating agent. However, this method can lead to multiple brominations, yielding di- or tri-brominated products. For instance, direct bromination of 2-nitroimidazole with two equivalents of NBS yields 4,5-dibromo-2-nitroimidazole quantitatively.[4][5]

-

Nitration of Bromoimidazoles: The regioselective introduction of a nitro group onto a pre-existing bromo-imidazole scaffold is another route. This often involves treating a protected bromo-imidazole with a nitrating agent.[4]

-

Multi-Step Synthesis with Protecting Groups: To overcome issues with regioselectivity and reactivity, multi-step syntheses employing protecting groups are frequently used. This allows for controlled, sequential introduction of the bromo and nitro functionalities.[6]

-

Dibromination and Selective Debromination: An efficient, large-scale method involves the dibromination of a nitroimidazole followed by a selective debromination step to yield the desired mono-bromo product.[7][8]

References

- 1. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. gov.uk [gov.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted-1H-Imidazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,4-disubstituted-1H-imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established and contemporary synthetic methodologies, including the classical Debus-Radziszewski reaction, multicomponent reactions (MCRs), and modern microwave-assisted techniques.

Introduction

Imidazole derivatives are integral scaffolds in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. Their unique structural features, such as hydrogen bond donor-acceptor capabilities and metal-coordinating properties, make them privileged structures in drug design. The 2,4-disubstituted imidazole core, in particular, is a common motif in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance.

This guide details several reliable methods for the synthesis of 2,4-disubstituted-1H-imidazoles, providing step-by-step experimental procedures, quantitative data on reaction outcomes, and visual representations of the synthetic workflows.

Synthetic Methodologies